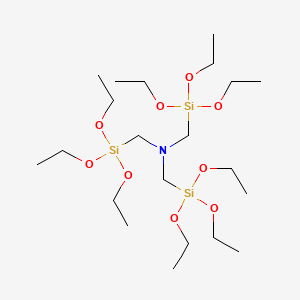
Tetraoctyloxytitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraoctyloxytitanium is a titanium-based compound known for its unique chemical properties and applications in various fields. It is a type of titanium alkoxide, which are compounds that contain titanium atoms bonded to alkoxide groups. These compounds are widely used in the production of titanium dioxide (TiO₂) and other related materials due to their reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Tetraoctyloxytitanium can be synthesized through the reaction of titanium tetrachloride (TiCl₄) with octanol (C₈H₁₇OH) under controlled conditions. The reaction typically involves the gradual addition of octanol to a solution of titanium tetrachloride in an inert solvent, such as toluene, under anhydrous conditions to prevent hydrolysis. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Tetraoctyloxytitanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂), a widely used material in pigments, sunscreens, and photocatalysts.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The alkoxide groups can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium halides or mixed alkoxides
科学的研究の応用
Tetraoctyloxytitanium has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium dioxide and other titanium-based materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its antimicrobial properties and potential use in medical implants and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its reactivity and ability to form strong bonds with various substrates.
作用機序
The mechanism of action of tetraoctyloxytitanium involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of titanium dioxide and other titanium-based materials. The molecular targets and pathways involved include the interaction of the titanium center with various functional groups, leading to the formation of stable complexes and materials with unique properties.
類似化合物との比較
Similar Compounds
Titanium Tetraisopropoxide (TTIP): Another titanium alkoxide used in similar applications.
Titanium Tetrabutoxide (TTB): Used as a precursor for titanium dioxide synthesis.
Titanium Tetrachloride (TiCl₄): A common starting material for the synthesis of various titanium compounds.
Uniqueness
Tetraoctyloxytitanium is unique due to its longer alkoxide chains, which provide different solubility and reactivity properties compared to shorter-chain titanium alkoxides. This makes it particularly useful in applications where specific solubility and reactivity characteristics are required.
特性
CAS番号 |
68585-66-0 |
|---|---|
分子式 |
C32H72O4Ti |
分子量 |
568.8 g/mol |
IUPAC名 |
octan-1-ol;titanium |
InChI |
InChI=1S/4C8H18O.Ti/c4*1-2-3-4-5-6-7-8-9;/h4*9H,2-8H2,1H3; |
InChIキー |
LKWDMPSNSSSHTO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


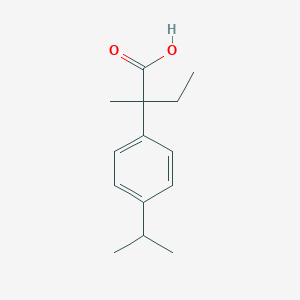
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
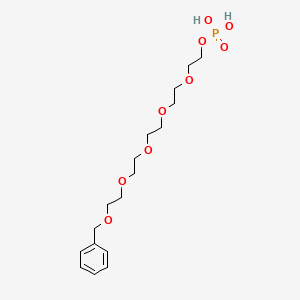
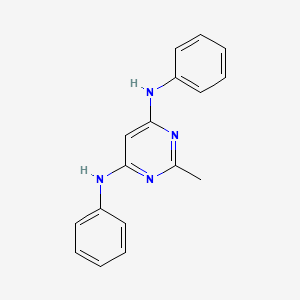
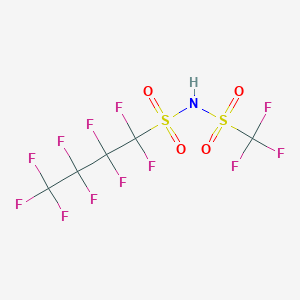
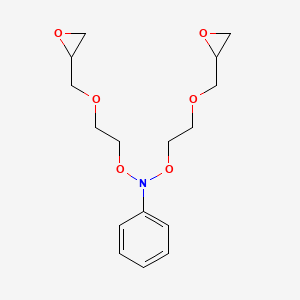
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)



